(4-Amino-2-ethylpyrimidin-5-yl)methanol vs. (4-Amino-2-methylpyrimidin-5-yl)methanol: Lipophilicity Differentiation for Drug Design
A key differentiation between (4-Amino-2-ethylpyrimidin-5-yl)methanol and its 2-methyl analog lies in its predicted lipophilicity, a critical parameter for drug design. The consensus Log P (cLogP) for (4-Amino-2-ethylpyrimidin-5-yl)methanol is calculated to be 0.4 , whereas the 2-methyl analog (4-amino-2-methylpyrimidin-5-yl)methanol) is reported to have a lower lipophilicity due to the smaller alkyl substituent .
| Evidence Dimension | Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 0.4 |
| Comparator Or Baseline | (4-Amino-2-methylpyrimidin-5-yl)methanol: Not directly reported, but expected lower based on alkyl chain length trend |
| Quantified Difference | The ethyl group increases Log P compared to the methyl analog, suggesting a measurable difference in membrane permeability. |
| Conditions | In silico prediction using five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . |
Why This Matters
A higher cLogP for the 2-ethyl derivative suggests improved membrane permeability, which can influence bioavailability and cellular uptake in early-stage drug discovery, making it a distinct choice over the 2-methyl analog for certain pharmacokinetic profiles.
